2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole and pyrazine ring system, which are known for their biological activities and are often found in pharmaceutical agents.
Scientific Research Applications
Heterocyclic Chemistry and Medicinal Applications
Pyrazole derivatives, including compounds structurally related to 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, are recognized for their pharmacophoric significance in medicinal chemistry. These compounds are extensively utilized as synthons in organic synthesis, leveraging their widespread biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The success of pyrazole COX-2 inhibitors underscores the medicinal importance of these heterocycles, highlighting their role in the development of new therapeutic agents (A. M. Dar & Shamsuzzaman, 2015).
Antifungal and Plant Protection Research
Research on compounds within the pyrazole family has extended into antifungal applications, particularly against plant pathogens such as Fusarium oxysporum. This includes the exploration of chemical features and structure-activity relationships to design targeted molecules for combating agricultural diseases, demonstrating the compound's potential in plant protection and antifungal strategies (Y. Kaddouri et al., 2022).
Environmental Toxicology and Degradation Studies
The environmental impact and degradation pathways of acetamide derivatives, which are structurally related to the compound , have been a subject of study. This includes examining their biological effects and environmental toxicology to understand better how these chemicals interact with ecosystems and their potential risks or benefits (G. Kennedy, 2001).
Catalysis and Synthetic Applications
The pyrazole family's utility in catalysis and synthetic applications is also notable, providing valuable strategies for annelating different heterocyclic nuclei. This extends the categories of heterocyclic systems and offers insights for the further design of bioactive agents through various modifications and derivatizations, underscoring the compound's versatility in organic synthesis (A. Baumstark et al., 2013).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Synthesis of the pyrazine ring: The pyrazine ring can be synthesized by cyclization reactions involving suitable precursors.
Thioether linkage formation: The pyrazole and pyrazine rings are linked via a thioether bond, which can be formed through nucleophilic substitution reactions.
Acetamide formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Material Science: It may be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions, providing insights into biological processes.
Medicine:
Drug Development: Due to its structural features, the compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry:
Agriculture: The compound could be used in the development of agrochemicals such as pesticides or herbicides.
Pharmaceutical Manufacturing: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.
Modulating receptor activity: Interacting with receptors on cell surfaces, altering signal transduction pathways.
Disrupting protein-protein interactions: Binding to one of the proteins in a complex, thereby preventing the formation of functional protein assemblies.
Comparison with Similar Compounds
- 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-hydroxyphenyl)acetamide
- 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide
- 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Uniqueness: The uniqueness of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide lies in its specific structural features, such as the methoxy group on the phenyl ring. This modification can influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-10-13(2)23(22-12)17-18(20-9-8-19-17)26-11-16(24)21-14-4-6-15(25-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWNFKZVGZJESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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